SH-TRI-108, like other benzodiazepines, exerts its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor. [] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effects of GABA, the major inhibitory neurotransmitter in the central nervous system. [] This enhanced GABAergic transmission leads to various physiological effects, including sedation, anxiolysis, and muscle relaxation.
While SH-TRI-108 interacts with various GABAA receptor subtypes, it demonstrates a 25-fold higher functional potency at the α2β3γ2 subtype compared to the α1β3γ2 subtype. [] This suggests a degree of selectivity for the α2/α3 subunit-containing GABAA receptors, which are implicated in anxiety. []
The primary research application of SH-TRI-108 is in investigating the pharmacological effects and therapeutic potential of 8-substituted triazolobenzodiazepines, particularly concerning anxiety disorders. [] Its ability to modulate GABAA receptor activity, specifically showing some preference for the α2/α3 subtypes, makes it a valuable tool for studying these receptors' role in anxiety and exploring novel anxiolytic drug development strategies.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: